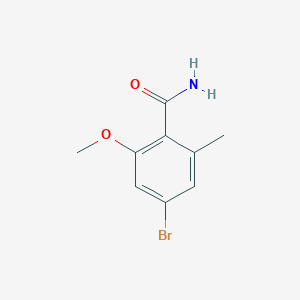

4-Bromo-2-methoxy-6-methylbenzamide

Description

4-Bromo-2-methoxy-6-methylbenzamide (CAS: Not explicitly provided in evidence) is a substituted benzamide derivative featuring a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position of the benzene ring. This compound is structurally tailored for applications in medicinal chemistry and materials science, particularly as a precursor or intermediate in synthesizing pharmaceuticals or coordination complexes .

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

4-bromo-2-methoxy-6-methylbenzamide |

InChI |

InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H2,11,12) |

InChI Key |

NMVAPSNVUKVPDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)N)OC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between 4-Bromo-2-methoxy-6-methylbenzamide and analogous compounds:

Detailed Analysis

Substituent Effects on Reactivity

- Bromine Position : The 4-bromo substitution in the target compound contrasts with 2-bromo in 2-bromo-6-chloro-4-methylbenzamide . The para-bromine may stabilize aromatic rings via resonance, while ortho-bromine (as in the latter) could induce steric hindrance, affecting cross-coupling efficiency.

- Methoxy vs. Hydroxy/Carboxylic Acid : The methoxy group in this compound enhances electron-donating effects compared to the acidic COOH in 4-Bromo-2-chloro-6-methylbenzoic acid . This difference impacts solubility (amide vs. carboxylic acid) and metal-binding affinity.

Functional Group Influence on Applications Amide vs. Ester: The amide group in the target compound supports hydrogen bonding, making it a candidate for crystallography or ligand design, whereas methyl esters (e.g., Methyl 6-amino-2-bromo-3-methoxybenzoate ) are more lipophilic, favoring organic synthesis intermediates. Halogen Diversity: Dual halogens (e.g., Br and Cl in 2-bromo-6-chloro-4-methylbenzamide ) broaden reactivity in Suzuki-Miyaura couplings, whereas single-halogen compounds like the target may require tailored catalysts.

Thermodynamic and Crystallographic Behavior

- Evidence suggests that benzamide derivatives with methoxy groups (e.g., the target compound) form stable crystal lattices via O–H···N hydrogen bonds . In contrast, compounds with bulkier substituents (e.g., 1-phenylbenzimidazole in ) exhibit complex coordination geometries with metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.